molecular formula C17H17NO3 B2499098 3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one CAS No. 799262-83-2

3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

Cat. No. B2499098
M. Wt: 283.327
InChI Key: KJYQITTZXAZURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds similar to "3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one" can involve multi-component reactions, as seen in the one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones . Such methods are advantageous due to their operational simplicity and high yields. Additionally, the synthesis of related compounds like 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles involves key intermediates that can lead to various heterocyclic systems .

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction . Computational methods like density functional theory (DFT) are also employed to predict molecular geometry, vibrational frequencies, and NMR chemical shift values, which are then compared with experimental data .

Chemical Reactions Analysis

The chemical behavior of related compounds can be studied through spectroscopic methods and electrochemical studies. For instance, polarographic studies have been conducted on compounds with similar structures to understand their reduction processes and acid-base equilibria . The electrochemical behavior of pyrazoles has been investigated to elucidate the influence of various substituents on the mechanism of anodic oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. Theoretical calculations can provide insights into molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties . These properties are crucial for understanding the reactivity and stability of the compounds. Additionally, the solubility and interaction with solvents can be studied using models like the integral equation formalism polarizable continuum model (IEFPCM) .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It could also include information on how to handle and store the compound safely.


Future Directions

This could involve suggestions for further research on the compound, such as studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.


Please note that the availability of this information would depend on how much research has been done on the compound. For a novel or less-studied compound, some or all of this information may not be available. If you have access to a laboratory or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified scientist or researcher. Always remember to follow all safety guidelines when handling chemicals.


properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-20-14-7-5-13(6-8-14)11-18-15-10-12(2)4-9-16(15)21-17(18)19/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYQITTZXAZURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

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